Thiazole-5-carboxylic acid, 4-methyl-2-[N'-(4-methylbenzoyl)hydrazino]-, ethyl ester
Description
Thiazole-5-carboxylic acid, 4-methyl-2-[N'-(4-methylbenzoyl)hydrazino]-, ethyl ester (hereafter referred to as Compound A) is a thiazole derivative characterized by:
- A thiazole ring substituted at position 5 with an ethyl carboxylate ester.
- A methyl group at position 2.
- A hydrazine group at position 2, further acylated with a 4-methylbenzoyl (p-toluoyl) moiety.
This structure combines lipophilic (ethyl ester, p-toluoyl) and hydrogen-bonding (hydrazine) groups, making it a versatile intermediate for pharmaceutical and agrochemical applications. Its synthesis typically involves cyclization of nitriles or thioureas with ethyl 2-bromoacetoacetate, followed by hydrazine coupling (e.g., condensation with substituted benzoyl hydrazines) .
Properties
CAS No. |
325472-80-8 |
|---|---|
Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[2-(4-methylbenzoyl)hydrazinyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H17N3O3S/c1-4-21-14(20)12-10(3)16-15(22-12)18-17-13(19)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
OGMFZQPMCUFZHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NNC(=O)C2=CC=C(C=C2)C)C |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Condensation of Ethyl Acetoacetate with Thiourea Derivatives
A common approach involves reacting ethyl acetoacetate with substituted thioureas under basic conditions. For 4-methylthiazole derivatives, methyl-substituted thioureas are used:
Reaction Conditions :
| Component | Details |
|---|---|
| Base | Potassium carbonate or sodium hydroxide |
| Solvent | Methanol, ethanol, or DMF |
| Temperature | Reflux (80–100°C) |
| Yield | 70–85% (varies with substituents) |
This method provides a scalable route for the thiazole ester intermediate.
Functionalization at Position 2
The hydrazino group at position 2 is introduced via substitution or reduction reactions.
Diazotization and Reduction
A two-step process involves diazotization of 4-methyl-2-aminobenzothiazole followed by reduction to form the hydrazino group:
Step 1: Diazotization
Step 2: Reduction
Optimized Conditions :
Direct Hydrazination
Hydrazine hydrate reacts with chlorinated thiazole intermediates:
Key Parameters :
Acylating the Hydrazino Group
The final step involves acylation with 4-methylbenzoyl chloride to form the hydrazide:
Reaction Optimization
| Component | Role/Details |
|---|---|
| Base | Triethylamine, pyridine (neutralizes HCl) |
| Solvent | Dichloromethane, THF, or DMF |
| Temperature | 0–25°C (low temp prevents side reactions) |
| Yield | 60–75% (depends on steric hindrance) |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine’s lone pair on the acyl chloride’s carbonyl carbon, followed by deprotonation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Diazotization | High purity, scalable | Requires toxic reagents (e.g., NaNO) |
| Direct Hydrazination | Simple, cost-effective | Moderate yields, longer reaction times |
| Acylation | Flexible for diverse acyl groups | Sensitive to moisture, requires anhydrous conditions |
Industrial-Scale Production
Continuous Flow Synthesis
Adapting the diazotization-reduction method for flow chemistry enhances safety and yield:
Purification Techniques
| Method | Application |
|---|---|
| Recrystallization | Final product purification (e.g., ethanol) |
| Column Chromatography | Intermediate purification (e.g., silica gel) |
Key Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Biological Activities
Thiazole derivatives are recognized for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Thiazole compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study highlighted the antibacterial properties of substituted thiazoles against resistant strains .
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. Specific derivatives have shown promising results in vitro against several cancer cell lines .
- Antitubercular Activity : Certain thiazole compounds have been reported to exhibit activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
- Other Pharmacological Effects : Thiazoles have also been studied for their antiviral, antifungal, and anti-inflammatory properties, showcasing their versatility in pharmacology .
Table 1: Summary of Biological Activities of Thiazole Derivatives
Case Study: Synthesis and Characterization
A recent study focused on synthesizing novel thiazole derivatives through the reaction of specific precursors. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity and purity. The biological evaluation revealed significant antibacterial activity against several pathogenic strains, highlighting the potential for further development into therapeutic agents .
Applications in Agriculture
In addition to pharmaceutical uses, thiazole derivatives are being explored for agricultural applications as herbicides and fungicides. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for developing new agrochemicals that can enhance crop protection while being environmentally friendly .
Table 2: Agricultural Applications of Thiazole Derivatives
Mechanism of Action
The mechanism of action of thiazole-5-carboxylic acid, 4-methyl-2-[N’-(4-methylbenzoyl)hydrazino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares Compound A with structurally related thiazole derivatives:
Physicochemical Properties
- Lipophilicity :
- Solubility :
- The ethyl ester in Compound A improves solubility in organic solvents compared to free carboxylic acids (e.g., ’s trimethoxybenzamido acid). Hydrolysis of the ester to the carboxylic acid (as in ) drastically reduces solubility .
Biological Activity
Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thiazole-5-carboxylic acid, 4-methyl-2-[N'-(4-methylbenzoyl)hydrazino]-, ethyl ester , exploring its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound under consideration is characterized by the following structural formula:
- IUPAC Name : Ethyl 4-methyl-2-[N'-(4-methylbenzoyl)hydrazino]-1,3-thiazole-5-carboxylate
- Molecular Formula : CHNOS
- Molecular Weight : 284.35 g/mol
Synthesis
The synthesis of thiazole derivatives typically involves the condensation of thiazole carboxylic acids with hydrazides or hydrazones. The compound in focus can be synthesized through a multi-step process involving the reaction of 4-methylthiazole with appropriate hydrazine derivatives followed by esterification with ethyl alcohol.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit potent antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 6538) | 25 |
| Bacillus subtilis (NRRL B-14819) | 50 |
| Escherichia coli (ATCC 25922) | 100 |
The results indicate that the compound shows significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 25 µg/mL .
Antidiabetic Activity
Thiazole derivatives have also been studied for their potential in managing diabetes. A notable study investigated the effects of a related thiazole compound on insulin sensitivity and lipid profiles in diabetic rats. The results indicated that the compound significantly reduced serum glucose levels and improved insulin sensitivity markers compared to control groups .
Case Studies
- Antimicrobial Screening : In a comparative study, thiazole derivatives were tested for their antibacterial efficacy against several pathogens. The compound exhibited superior activity against Staphylococcus aureus when compared to traditional antibiotics like nitrofurantoin .
- Diabetes Management : In a model of Type 2 Diabetes Mellitus induced by streptozotocin, administration of thiazole derivatives led to a marked decrease in hyperglycemia and improvement in lipid profiles, suggesting a potential role in diabetes management .
The biological activity of thiazole compounds is often attributed to their ability to interfere with bacterial cell wall synthesis or metabolic pathways. Additionally, their antioxidant properties may contribute to their effectiveness in reducing oxidative stress in diabetic models.
Q & A
Q. Characterization Protocol
- ¹H NMR : The hydrazino (-NH-NH-) protons appear as broad singlets at δ 8.5–9.5 ppm. Aromatic protons from the 4-methylbenzoyl group resonate as a doublet (δ 7.2–7.8 ppm) .
- ¹³C NMR : The ester carbonyl (C=O) appears at ~165–170 ppm, while the thiazole C-2 and C-5 carbons show distinct shifts at 155–160 ppm and 125–130 ppm, respectively .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks with fragmentation patterns confirming the hydrazino linkage (e.g., loss of NH₂NHCO- fragment) .
How can contradictory literature reports on synthetic pathways be resolved?
Case Study :
Early literature claimed that hydrazinolysis of ethyl 2-acetamido-4-methylthiazole-5-carboxylate directly yields carbohydrazide. However, demonstrates this instead produces ethyl 2-amino-4-methylthiazole-5-carboxylate due to competing hydrolysis.
Resolution Strategies :
- Replicate reported methods and compare melting points (authentic carbohydrazide has a m.p. 87°C higher than misreported products) .
- Use IR spectroscopy to verify hydrazide formation (absence of ester C=O at 1700 cm⁻¹ and presence of N-H stretches at 3200–3400 cm⁻¹) .
What computational approaches predict the compound’s bioactivity and binding modes?
Q. Advanced Methods :
- Molecular Docking : Glide XP mode in Schrödinger Suite evaluates binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity). Save top three conformers for energy minimization .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects (e.g., 4-methylbenzoyl group) with antimicrobial activity .
How can the hydrazino group be modified to enhance biological activity?
Q. Derivatization Strategies :
- Acylation : Replace the 4-methylbenzoyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to improve membrane permeability .
- Heterocyclization : React the hydrazino moiety with CS₂/KOH to form 1,3,4-thiadiazole hybrids, enhancing antifungal potency .
- Metal Complexation : Coordinate with Cu(II) or Ni(II) ions to test for enhanced antibacterial activity via redox cycling .
What in vitro models are used to evaluate antifungal/antibacterial efficacy?
Q. Experimental Design :
- Antifungal Assays : Test against Candida albicans (ATCC 90028) using broth microdilution (CLSI M27-A3 protocol). MIC values <10 µg/mL indicate potency .
- Bacterial Strains : Include methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (Gram-negative control). Use disc diffusion to assess zone-of-inhibition .
- Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK293) .
How do structural modifications impact solubility and bioavailability?
Q. Structure-Property Analysis :
- Ester vs. Acid : The ethyl ester improves lipophilicity (logP ~2.5) compared to the carboxylic acid (logP ~0.8), enhancing cellular uptake .
- Hydrazino Group : Protonation at physiological pH increases water solubility but may reduce blood-brain barrier penetration .
- Crystallinity : Amorphous formulations (via spray drying) improve dissolution rates compared to crystalline forms .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Process Chemistry Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
